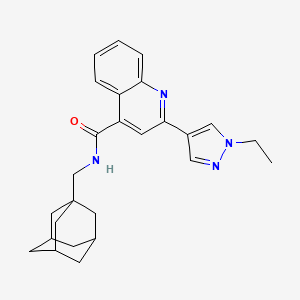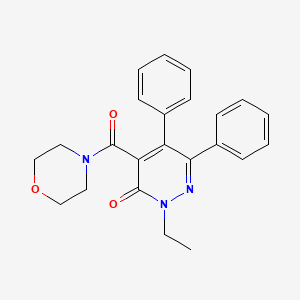![molecular formula C17H21N3O4S B4579149 5-[(diethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide](/img/structure/B4579149.png)
5-[(diethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide
説明
Synthesis Analysis
The synthesis of compounds related to 5-[(diethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide involves multi-step chemical reactions, starting from base chemical structures and incorporating functional groups to achieve the desired compound. For example, derivatives of 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides, which share structural similarities, have been synthesized through sodium borohydride reduction in fair to good yields (Madhavi Gangapuram & K. Redda, 2006). Such synthetic pathways highlight the complexity and the preciseness required in chemical synthesis processes.
Molecular Structure Analysis
The molecular structure of compounds like 5-[(diethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide can be analyzed through X-ray crystallography and computational methods. These analyses reveal the compound's conformation, bond lengths, angles, and overall molecular geometry, which are crucial for understanding its reactivity and interaction with biological targets. For instance, the structure and conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide have been studied, providing insights into the molecular arrangement and potential reactivity patterns (Surajit Banerjee et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of 5-[(diethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide is influenced by its functional groups. For example, the presence of the sulfonyl group can undergo substitution reactions, as seen in studies involving nitropyridine sulfonic acid derivatives (J. Bakke & I. Sletvold, 2003). These reactions are key to modifying the compound for specific applications or further chemical transformations.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for the compound's handling and application in real-world scenarios. These properties can be determined through various analytical techniques, including spectroscopy and chromatography. For instance, the solvated structures provide insights into how the compound interacts with solvents, which is crucial for its application in synthesis and pharmaceutical formulations (Surajit Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties of 5-[(diethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide, such as reactivity with different chemical agents, stability under various conditions, and its behavior in chemical reactions, are fundamental for its practical applications. Studies on related compounds, such as the use of diethylaminosulfur trifluoride in synthesis, showcase the methodologies to introduce or modify functional groups, impacting the compound's chemical behavior (J. Mukherjee, 1990).
科学的研究の応用
Metabolism and Transformation in Biological Systems
Studies have investigated the metabolism and transformation of related compounds in biological systems, such as the transformation of metoclopramide in rabbits. This research has identified several transformation products in the urine, including the identification of compounds resulting from oxidation, deethylation, and rupture of the acid amide bond, alongside conjugates like N4-glucuronide and N4-sulfonate as major urinary constituents (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).
Anticancer Applications
A notable application of structurally similar compounds is in the field of anticancer research. For instance, derivatives containing the phenylaminosulfanyl moiety have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. Compounds have displayed potent cytotoxic activity, with specific derivatives showing remarkable activity and low toxicity in normal human kidney cells. This research highlights the potential of these compounds as agents against various cancer types (Ravichandiran et al., 2019).
Receptor Binding Studies
Research into receptor binding properties has shown that certain derivatives can be potent and selective antagonists for specific receptors, such as the 5-HT6 receptor. These studies are crucial for understanding the therapeutic potential of these compounds in treating cognitive deficits by influencing neurotransmission (Boess et al., 1998).
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to understand the metabolism and structure of related compounds in various species, including humans. These studies involve the separation, quantification, and structural determination of metabolites found in urine and plasma. Understanding the pharmacokinetics is essential for developing therapeutic applications and assessing the safety profile of these compounds (Sugnaux & Benakis, 1978).
Electrophysiological Activity
Investigations into the cardiac electrophysiological activity of N-substituted imidazolylbenzamides have identified compounds with class III electrophysiological activity. These studies suggest potential applications in treating arrhythmias by modulating cardiac electrophysiological properties (Morgan et al., 1990).
Spectroscopy and Hydrogel Applications
Spectroscopic analysis of chitosan-glibenclamide hydrogels has provided insights into the structural characteristics and interactions within hydrogels. This research aids in the development of drug delivery systems and the understanding of molecular interactions within hydrogels (Delgadillo-Armendariz, Rangel-Vázquez, & García-Castañón, 2014).
特性
IUPAC Name |
5-(diethylsulfamoyl)-2-methoxy-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-4-20(5-2)25(22,23)13-9-10-15(24-3)14(12-13)17(21)19-16-8-6-7-11-18-16/h6-12H,4-5H2,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEODXPVODQXXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(diethylsulfamoyl)-2-methoxy-N-pyridin-2-ylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4579081.png)
![2-{[5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4579096.png)

![2-nitro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4579101.png)
![4-(ethylsulfonyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B4579109.png)
![1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4579113.png)
![2-cyano-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(4-ethylphenyl)acrylamide](/img/structure/B4579120.png)

![N-cyclohexyl-3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]octahydro-1(2H)-quinoxalinecarboxamide](/img/structure/B4579137.png)
![methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4579139.png)
![1-(2-fluorophenyl)-4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B4579147.png)
![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579148.png)
![2,2,2-trifluoro-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}ethanone](/img/structure/B4579154.png)